molecular formula C10H11N3O B2367377 5-methyl-1H-indole-2-carbohydrazide CAS No. 1463-64-5

5-methyl-1H-indole-2-carbohydrazide

Cat. No. B2367377
CAS RN: 1463-64-5
M. Wt: 189.218
InChI Key: YKJKWSIJTMSTCB-UHFFFAOYSA-N
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Description

5-methyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C10H11N3O . It has a molecular weight of 189.21 and a predicted density of 1.298±0.06 g/cm3 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.298±0.06 g/cm3 . Its melting point is reported to be between 249-250 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Kaynak et al. (2005) focused on synthesizing new derivatives of 5-methyl-1H-indole-2-carbohydrazide, analyzing their structures through various spectroscopic methods and X-ray diffraction. They found that these derivatives exhibited distinct spectral properties and rotational restrictions in solution, underlining their potential for further chemical studies (Kaynak, Öztürk, Özbey, & Çapan, 2005).

Crystal Structure Analysis

  • The crystal structure of certain derivatives, as investigated by Errossafi et al. (2015), showed complex supramolecular interactions and notable planarity in the indole ring, suggesting potential for materials science and molecular engineering applications (Errossafi, El Kihel, Guesmi, Saadi, & El Ammari, 2015).

Biochemical Applications

  • Research by Mirfazli et al. (2018) explored the anti-cholinesterase activity of indole-Isoxazole carbohydrazide derivatives. Their findings suggest potential applications in the treatment of neurodegenerative diseases like Alzheimer’s (Mirfazli, niyazagheh, & Saeedi, 2018).
  • Bingul et al. (2019) synthesized novel indole-2-carbohydrazides with antioxidant properties and acetylcholinesterase inhibition. This highlights their potential application in managing oxidative stress and cholinergic dysfunction in various diseases (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).

Chemosensing Applications

  • Şenkuytu et al. (2019) developed a novel derivative as a dual chemosensor for detecting Cu2+ and Fe3+ ions, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Şenkuytu, Bingul, Saglam, Kandemir, & Sengul, 2019).

Antimicrobial and Antitumor Applications

Enzyme Inhibition and Anticancer Research

Future Directions

Indole derivatives, including 5-methyl-1H-indole-2-carbohydrazide, have attracted increasing attention in recent years due to their various biological activities . Future research may focus on exploring novel methods of synthesis and investigating their potential applications in pharmaceutical compounds .

properties

IUPAC Name

5-methyl-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-2-3-8-7(4-6)5-9(12-8)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJKWSIJTMSTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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